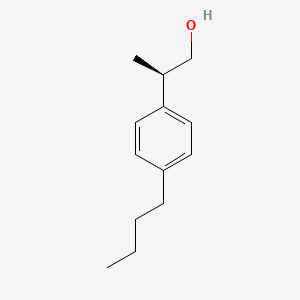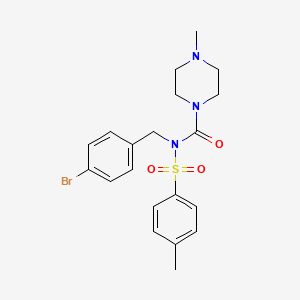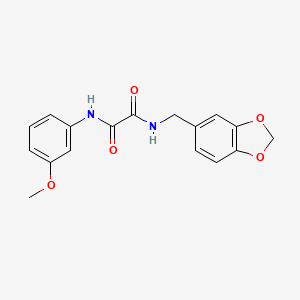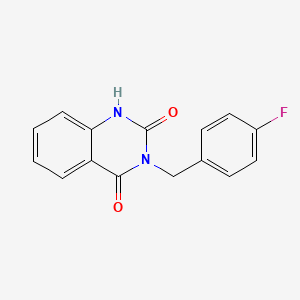![molecular formula C17H19NO4 B2680027 2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232823-02-7](/img/structure/B2680027.png)
2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H19NO4 and a molecular weight of 301.34 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 301.34 . Other properties like melting point, boiling point, solubility, etc., are not provided in the available data.Wissenschaftliche Forschungsanwendungen
Theoretical and Experimental Investigations
This compound has been a subject of both theoretical and experimental studies, focusing on its enol-keto tautomerism, spectroscopic properties, and electronic properties. Research demonstrates the molecule's significant nonlinear optical (NLO) activity, attributed to its intramolecular hydrogen bonding and electronic transitions. The molecule exhibits potential for applications in optical and electronic devices due to its high first-order hyperpolarizability, which is substantially greater than that of urea, making it a candidate for materials with NLO properties (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Synthesis and Characterization of Novel Complexes
The compound has also been involved in the synthesis and characterization of novel copper(II) complexes with tridentate ONN type ligands. These complexes exhibit interesting photoluminescence and electrical conductivity properties. The research indicates the potential use of these complexes in the development of new materials for electronic and photonic applications (Gonul et al., 2018).
Antioxidant Capacity Enhancement
Further studies have explored the enzymatic modification of related phenolic compounds to produce dimers with enhanced antioxidant capacity. This highlights the potential of utilizing such compounds in the development of antioxidants for pharmaceutical or food industry applications, demonstrating an innovative approach to enhancing the functionality of natural compounds (Adelakun et al., 2012).
Structural Characterization and Bioactivity
The structural characterization of cobalt(II) complexes of an N,O donor Schiff base derived from similar compounds has shown activity against various carcinoma cells. This research opens avenues for the development of new chemotherapeutic agents based on the structural properties of such Schiff bases (Das et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-15-7-5-6-12(17(15)19)11-18-13-8-9-14(20-2)16(10-13)21-3/h5-11,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRAHFFPFYRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)
![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)


![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)


![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
